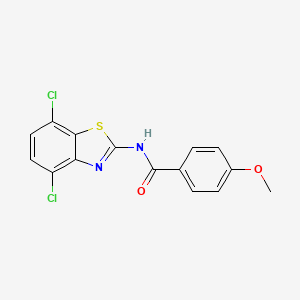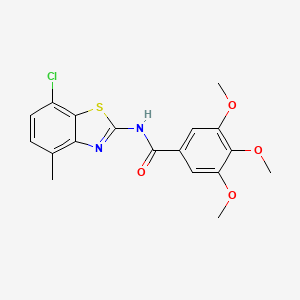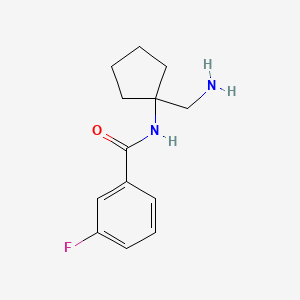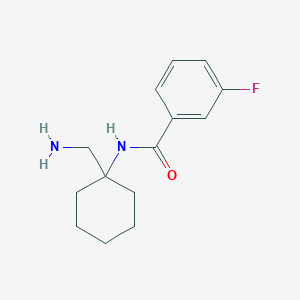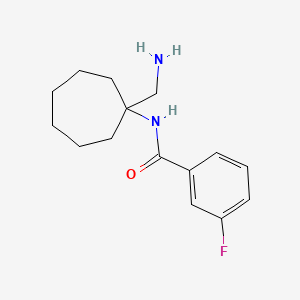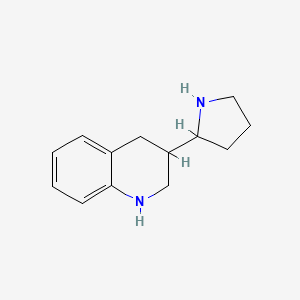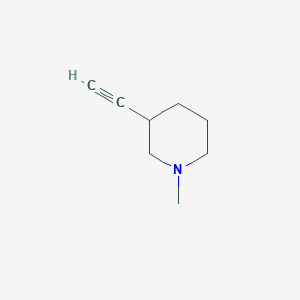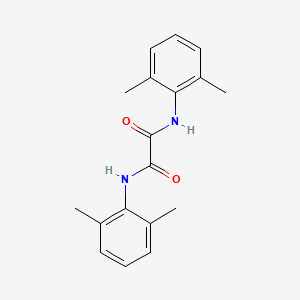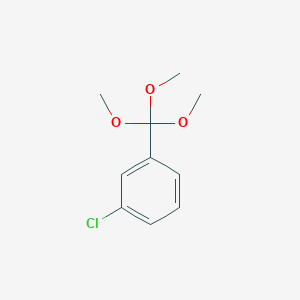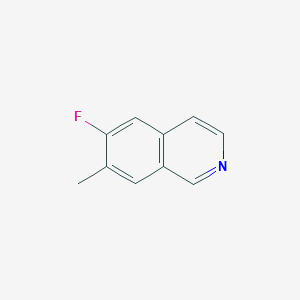
6-Fluoro-7-methylisoquinoline
Vue d'ensemble
Description
6-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline . Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties .
Synthesis Analysis
Fluorinated isoquinolines have been synthesized using various methods . These methods can be classified into three categories :Molecular Structure Analysis
The molecular structure of 6-Fluoro-7-methylisoquinoline consists of a bicyclic aromatic heterocycle with a fluorine atom at position 6 and a methyl group at position 7 . The InChI code for this compound is 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 .Chemical Reactions Analysis
Fluorinated isoquinolines have been synthesized using various chemical reactions . For example, one approach involves the rhodium-catalyzed oxidative cross-coupling and /N 2-C 3 cycloaddition of aldimines .Physical And Chemical Properties Analysis
The molecular weight of 6-Fluoro-7-methylisoquinoline is 161.18 . It is a powder at room temperature .Applications De Recherche Scientifique
Antibacterial Activity
6-Fluoro-7-methylisoquinoline and its derivatives demonstrate significant applications in antibacterial research. For instance, the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, incorporating 6-fluoro-7-methylisoquinoline, has been found effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including quinolone-resistant strains. These compounds also exhibit substantial activity against Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Hayashi, Takahata, Kawamura, & Todo, 2002).
Antidepressant-like Action
Another significant application of 6-fluoro-7-methylisoquinoline derivatives is in the field of neuropsychopharmacology. 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a closely related compound, has shown promising antidepressant-like effects in rodent models. Studies using animal models of stress induced by maternal separation have indicated that this compound can reverse reductions in self-care behavior, modulating glutamatergic and gamma-aminobutyric acid (GABA)ergic systems in rats (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).
Synthesis of Alkaloids and Other Compounds
The structural flexibility of 6-fluoro-7-methylisoquinoline allows it to be a key intermediate in the synthesis of various complex molecules. For instance, a novel synthesis method for 7-hydroxy-6-methoxy-1-methylisoquinoline, an alkaloid, was developed using derivatives of 6-fluoro-7-methylisoquinoline, highlighting its utility in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).
DNA Interaction Studies
Compounds like 6-carbamylmethyl-8-methyl-7(5)H-cyclopenta[f]isoquinolin-3-(2H)-one, designed based on derivatives of 6-fluoro-7-methylisoquinoline, have been investigated for their potential to bind specifically to native deoxyribonucleic acid (DNA), indicating the role of these compounds in understanding DNA interactions and possibly in drug design (Kundu, Wright, Perlman, Hallett, & Heidelberger, 1975).
Anticancer Research
Derivatives of 6-fluoro-7-methylisoquinoline are also being explored for their potential in anticancer therapy. For example, tetracyclic fluoroquinolones synthesized using these compounds have shown promising results as dual-acting antibacterial and anticancer agents, exhibiting antimicrobial activity and growth inhibition in cancer cell lines (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).
In Vivo Imaging Applications
Furthermore, 6-fluoro-7-methylisoquinoline analogs have been evaluated for in vivo imaging applications. Studies have been conducted to develop 18F-labeled TSPO PET radioligands based on ER176, using fluorine-containing analogs of 6-fluoro-7-methylisoquinoline, demonstrating their potential in imaging biomarkers of inflammation in the human brain (Lee, Siméon, Liow, Morse, Gladding, Montero Santamaria, Henter, Zoghbi, Pike, & Innis, 2022).
Mécanisme D'action
While the specific mechanism of action for 6-Fluoro-7-methylisoquinoline is not mentioned in the search results, fluorinated isoquinolines, in general, are known to selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .
Safety and Hazards
Orientations Futures
Fluorinated isoquinolines have attracted a great deal of attention over the past several decades due to their potential applications in pharmaceuticals and materials . A number of fluorinated isoquinolines have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . Substantial enhancements of bioactivities have been observed with respect to some fluorinated isoquinoline derivatives in comparison with the activities of the corresponding fluorine-free compounds .
Propriétés
IUPAC Name |
6-fluoro-7-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIQEWATSYMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612149 | |
| Record name | 6-Fluoro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methylisoquinoline | |
CAS RN |
918491-53-9 | |
| Record name | 6-Fluoro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



